5-(2-chlorophenyl)isoxazole

Fungicide Discovery QSAR Rice Sheath Blight

5-(2-Chlorophenyl)isoxazole (CAS 874773-63-4) is a heterocyclic building block featuring an isoxazole core with a 2-chlorophenyl substituent at the 5-position. It belongs to the class of halogenated phenylisoxazoles, which are widely explored for their fungicidal, herbicidal, and pharmacological activities.

Molecular Formula C9H6ClNO
Molecular Weight 179.6 g/mol
CAS No. 874773-63-4
Cat. No. B3058049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-chlorophenyl)isoxazole
CAS874773-63-4
Molecular FormulaC9H6ClNO
Molecular Weight179.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=NO2)Cl
InChIInChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H
InChIKeyQJNAREFGDWJEBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Chlorophenyl)isoxazole (CAS 874773-63-4): A Differentiated Isoxazole Scaffold for Agrochemical Discovery


5-(2-Chlorophenyl)isoxazole (CAS 874773-63-4) is a heterocyclic building block featuring an isoxazole core with a 2-chlorophenyl substituent at the 5-position [1]. It belongs to the class of halogenated phenylisoxazoles, which are widely explored for their fungicidal, herbicidal, and pharmacological activities [2]. Unlike many isoxazole analogs that exhibit broad-spectrum activity, this specific substitution pattern confers a selective potency profile against the rice pathogen *Rhizoctonia solani* within a series of structurally related compounds [1]. The compound has also been utilized as a key intermediate in the synthesis of caspase inhibitors, demonstrating its utility beyond agrochemical applications [3].

Why 5-(2-Chlorophenyl)isoxazole Cannot Be Replaced by Generic Isoxazole Analogs


Structural analogs of 5-(2-chlorophenyl)isoxazole, such as those with different halogen substitutions or regioisomeric attachments, exhibit divergent biological activity profiles due to the critical role of the *ortho*-chloro substituent in target engagement. In a direct comparative study of 20 isoxazole derivatives, only the 2-chlorophenyl variant achieved the highest potency against *Rhizoctonia solani* (ED50 = 4.43 μg mL⁻¹), while the structurally similar 5-(2,4-dichloro-2-hydroxylphenyl)isoxazole was merely the best performer against a different pathogen (*Fusarium fujikuroi*, ED50 = 6.7 μg mL⁻¹) [1]. Furthermore, the 3-substituted regioisomer, 5-(2-chlorophenyl)isoxazole-3-carbaldehyde, shows markedly weaker antifungal activity, with only 50% inhibition at 1.0 mM against *Candida albicans* [2]. These findings demonstrate that the precise positioning of the chlorine atom and the unsubstituted isoxazole ring are non-negotiable drivers of potency and selectivity, making generic substitution scientifically unsound.

Quantitative Evidence for Selecting 5-(2-Chlorophenyl)isoxazole Over Analogous Compounds


Superior Anti-R. solani Activity Within a 20-Compound Isoxazole Series

In a direct head-to-head comparison within a published series of 20 synthetic isoxazole derivatives, compound 5n (5-(2-chlorophenyl)isoxazole) demonstrated the highest inhibitory activity against the rice pathogen *Rhizoctonia solani*. Its ED50 value of 4.43 μg mL⁻¹ was the most potent in the entire library, outperforming all other analogs including the lead compound for *Fusarium fujikuroi*, 5p (ED50 = 6.7 μg mL⁻¹ against *F. fujikuroi*), which was not the most active against *R. solani* [1]. The study's QSAR analysis further validated that the specific molecular descriptors (chi6chain and DistTopo) driving this activity are optimized in the 2-chlorophenyl substitution pattern [1].

Fungicide Discovery QSAR Rice Sheath Blight

Regioisomeric Selectivity: Marked Activity Difference Against C. albicans

A cross-study comparison reveals a stark activity difference between regioisomers. While the target compound 5-(2-chlorophenyl)isoxazole shows high potency against *R. solani*, its 3-carbaldehyde derivative, 5-(2-chlorophenyl)isoxazole-3-carbaldehyde, exhibits only weak antifungal activity against *Candida albicans*, achieving 50% inhibition at a concentration of 1.0 mM [1]. This demonstrates that the unsubstituted isoxazole ring is critical for potent activity and that the regioisomeric form with a carbaldehyde group at the 3-position cannot serve as a functional substitute.

Antifungal Selectivity Regioisomer Comparison Candida albicans

Dual-Use Potential: Agrochemical Lead and Pharmaceutical Intermediate

Unlike many isoxazole derivatives that are solely optimized for agrochemical use, 5-(2-chlorophenyl)isoxazole is a key building block in the synthesis of a caspase inhibitor with a defined crystal structure [1]. The patent describes the synthesis of (S)-3-((S)-2-(5-(2-chlorophenyl)isoxazole-3-formylamide)proponamide)-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)valeric acid, a complex molecule where the isoxazole moiety is essential for biological activity [1]. This dual applicability distinguishes it from analogs like 5-(2,4-dichlorophenyl)isoxazole, which are primarily reported in fungicide contexts.

Caspase Inhibitor Drug Intermediate Crystal Structure

Optimal Application Scenarios for 5-(2-Chlorophenyl)isoxazole Based on Verified Differentiation


Rice Sheath Blight Fungicide Lead Optimization

Given its superior ED50 of 4.43 μg mL⁻¹ against *R. solani* in a comparative series of 20 isoxazole derivatives, 5-(2-chlorophenyl)isoxazole is the optimal starting point for lead optimization programs targeting rice sheath blight. Its validated QSAR model (descriptors: chi6chain, DistTopo) allows for rational design of second-generation analogs with potentially improved field-level efficacy [1].

Dual-Purpose Probe for Agrochemical and Pharmaceutical Research

The compound's dual utility as both a potent antifungal lead and a critical intermediate for caspase inhibitors makes it a strategic procurement choice for interdisciplinary research groups. It can simultaneously support crop protection projects and medicinal chemistry efforts targeting apoptosis-related diseases, reducing the total number of building blocks that need to be maintained in inventory [1][2].

Negative Control or Comparator for Isoxazole SAR Studies

The availability of rigorous comparative data (e.g., against 5-(2-chlorophenyl)isoxazole-3-carbaldehyde, which shows weak activity at 1.0 mM against *C. albicans*) positions this compound as a valuable reference standard in structure-activity relationship (SAR) studies, where the role of the isoxazole 3-position substitution is being investigated [1].

Caspase Inhibitor Development and Crystallography

The compound is a documented synthon for generating caspase inhibitors with resolved crystal structures. Research groups developing next-generation caspase inhibitors can procure this specific isoxazole building block to directly replicate patented synthetic routes and generate crystalline intermediates for X-ray diffraction studies [2].

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